molecular formula C16H18O2 B1580785 4,4'-Diethoxybiphenyl CAS No. 7168-54-9

4,4'-Diethoxybiphenyl

Cat. No. B1580785
CAS RN: 7168-54-9
M. Wt: 242.31 g/mol
InChI Key: WTLUUYXFCHWUJK-UHFFFAOYSA-N
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Description

“4,4’-Diethoxybiphenyl” is a chemical compound with the molecular formula C16H18O2 . It is also known as "4,4’-Biphenetol" . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of “4,4’-Diethoxybiphenyl” is 242.32 . The linear formula of the compound is C16H18O2 .


Physical And Chemical Properties Analysis

“4,4’-Diethoxybiphenyl” is a solid at 20 degrees Celsius . It has a melting point range of 175.0 to 178.0 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

The research conducted by Gupta et al. (2017) investigated the inhibition effect of α-aminophosphonates on mild steel corrosion in an acidic environment. Although not directly mentioning 4,4'-Diethoxybiphenyl, this study is relevant as it outlines the potential for similar organic compounds to act as corrosion inhibitors, which could imply a potential application area for 4,4'-Diethoxybiphenyl in industrial settings like steel pickling processes. The study found that these inhibitors predominantly function as a cathodic inhibitor and showed high inhibition efficiency, highlighting the importance of organic compounds in protecting metals from corrosion (Gupta et al., 2017).

Covalent Organic Frameworks

Uribe-Romo et al. (2011) discussed the synthesis of covalent organic frameworks (COFs) involving the condensation of organic building units through hydrazone bonds to form extended porous frameworks. Although 4,4'-Diethoxybiphenyl is not explicitly mentioned, the study's focus on the crystalline nature and stability of COFs suggests potential application areas for biphenyl derivatives in the development of new porous materials for various industrial applications (Uribe-Romo et al., 2011).

Broad-Specificity Immunoassay

Xu et al. (2010) explored the use of a monoclonal antibody for developing a broad-specificity competitive indirect enzyme-linked immunosorbent assay (ciELISA) for organophosphorus pesticides. The study utilized molecular modeling to improve assay sensitivity and understand antibody recognition, suggesting that derivatives of phosphonates (potentially including 4,4'-Diethoxybiphenyl) could be significant in the development of sensitive assays for detecting various compounds, indicating a potential application in environmental monitoring and food safety (Xu et al., 2010).

Safety And Hazards

The safety data sheet for “4,4’-Diethoxybiphenyl” indicates that it is classified as causing serious eye damage and is hazardous to the aquatic environment . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-ethoxy-4-(4-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLUUYXFCHWUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347112
Record name 4,4'-Diethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diethoxybiphenyl

CAS RN

7168-54-9
Record name 4,4'-Diethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diethoxybiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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